molecular formula C6H7ClN2O2 B7952108 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride

3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride

Cat. No. B7952108
M. Wt: 174.58 g/mol
InChI Key: HIHJZBXMBVLFJY-TYYBGVCCSA-N
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Description

“3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride” is a chemical compound that belongs to the class of organic compounds known as imidazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular formula of “3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride” is C6H6N2O2 . It contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 138.12, a density of 1.3471 (rough estimate), a melting point of 226-228°C (lit.), a boiling point of 253.51°C (rough estimate), and a flash point of 230.1°C .

Safety and Hazards

The safety information for “3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride” indicates that it should not be inhaled and contact with skin and eyes should be avoided . It is classified as an irritant .

Future Directions

The future directions for “3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride” and other imidazole-containing compounds could involve further exploration of their broad range of chemical and biological properties . This could potentially lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

properties

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-3-7-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHJZBXMBVLFJY-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride

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